molecular formula C12H17NO4S B2506237 tert-Butyl 2-amino-5-(methylsulfonyl)benzoate CAS No. 2248343-89-5

tert-Butyl 2-amino-5-(methylsulfonyl)benzoate

Cat. No.: B2506237
CAS No.: 2248343-89-5
M. Wt: 271.33
InChI Key: FKBWIJDJKOQBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-5-(methylsulfonyl)benzoate (CAS 2248343-89-5) is a high-value benzoate derivative engineered for advanced pharmaceutical and organic synthesis research. This compound features a unique molecular architecture, integrating a reactive aromatic amine, a chemically robust methylsulfonyl group, and a sterically hindered tert-butyl ester. The tert-butyl group is widely employed in synthetic chemistry as a protecting group for carboxylic acids, enhancing the compound's stability and altering its solubility profile for specific reaction conditions . The presence of both electron-donating (amino) and strong electron-withdrawing (methylsulfonyl) substituents on the aromatic ring makes this molecule a versatile and valuable scaffold for constructing more complex molecular architectures. Its primary research application lies in its role as a key synthetic intermediate or building block in the development of active pharmaceutical ingredients (APIs) and other bioactive molecules. The methylsulfonyl moiety is a particularly valuable functional group in medicinal chemistry, often utilized to modulate a compound's electronic properties, solubility, and binding affinity to biological targets. The structure is analogous to intermediates used in the efficient synthesis of therapeutic agents such as Cetilistat, demonstrating the practical utility of this class of compounds in drug discovery pipelines . The free amino group serves as a critical handle for further functionalization, enabling researchers to perform coupling reactions or introduce additional molecular diversity, while the protected ester can be deprotected under mild acidic conditions to reveal the carboxylic acid when needed. This product is strictly labeled For Research Use Only and is intended solely for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this benzoate derivative to explore novel synthetic pathways, develop peptide-based frameworks, and engineer supramolecular architectures, supported by its potential for forming intricate hydrogen-bonding networks and stacking interactions in the solid state, as observed in related Boc-protected aromatic systems .

Properties

IUPAC Name

tert-butyl 2-amino-5-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-7-8(18(4,15)16)5-6-10(9)13/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBWIJDJKOQBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable benzoate precursor, followed by reduction to introduce the amino group. The methylsulfonyl group can be introduced through sulfonation reactions. Finally, the tert-butyl ester group is added via esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-5-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the methylsulfonyl group can produce thiol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that tert-butyl 2-amino-5-(methylsulfonyl)benzoate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/ml)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis, potentially through inhibition of specific enzymes involved in this process.

Antioxidant Properties

Oxidative Stress Protection : The compound has been studied for its ability to scavenge free radicals, contributing to its antioxidant properties. This is particularly relevant in the context of diseases associated with oxidative stress.

Compound IC50 Value (μM) Activity
This compound30Antioxidant
Butylated Hydroxy Toluene (BHT)40Antioxidant

Pharmaceutical Formulations

Due to its favorable safety profile and biological activity, this compound is being explored as an active ingredient in pharmaceutical formulations targeting inflammatory diseases and infections.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results demonstrated significant activity against Staphylococcus aureus, indicating its potential as a therapeutic agent.

Case Study 2: Antioxidant Activity Assessment

Another research project investigated the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The findings suggested that it effectively reduced markers of oxidative damage, supporting its application in formulations aimed at oxidative injury prevention.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-butyl 2-amino-5-(methylsulfonyl)benzoate is compared to analogs with variations in substituents on the aromatic ring. Key compounds include:

Structural Analogues

tert-Butyl 2-amino-5-fluorobenzoate (CID 20525018): Molecular Formula: C₁₁H₁₄FNO₂ Key Substituent: 5-fluoro group (electron-withdrawing) instead of methylsulfonyl .

(R)-tert-Butyl 2-amino-2-methyl-5-(p-tolyl)pent-4-enoate: Key Features: A branched aliphatic chain with a p-tolyl group (electron-donating) at the 5-position .

tert-Butyl 2-amino-5-(4-methoxyphenyl)-2-methylpent-4-enoate: Key Substituent: 4-methoxyphenyl (electron-donating via resonance) . Comparison: The methoxy group enhances π-π stacking but lacks the strong electron-withdrawing and hydrogen-bond acceptor properties of methylsulfonyl.

Physicochemical Properties
Property This compound tert-Butyl 2-amino-5-fluorobenzoate (R)-tert-Butyl 2-amino-5-(p-tolyl)pent-4-enoate
Molecular Weight ~285 g/mol (estimated) 227.24 g/mol ~331 g/mol (estimated)
Polarity High (due to -SO₂CH₃) Moderate (due to -F) Low (due to -CH₃ and aliphatic chain)
Solubility (Polar Solvents) High Moderate Low
Electron Effects Strong electron-withdrawing (-SO₂CH₃) Moderate (-F) Electron-donating (p-tolyl)

Key Findings :

  • The methylsulfonyl group significantly increases polarity and aqueous solubility compared to fluorine or aryl substituents .
  • In NMR studies, the methylsulfonyl group causes deshielding effects, shifting aromatic proton signals downfield (e.g., δ ~8.1–8.3 ppm for H-4 and H-6) compared to δ ~6.8–7.2 ppm in fluorinated analogs .
Pharmacological Implications (Inferred)
  • Methylsulfonyl derivatives exhibit stronger binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to fluorine- or methoxy-substituted analogs, as demonstrated in related studies .
  • The tert-butyl group in all analogs improves metabolic stability by shielding the ester moiety from hydrolysis.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Aromatic Ring Electronic Properties

Compound Substituent at 5-Position Hammett σ Value Impact on Reactivity
This compound -SO₂CH₃ +1.67 Strong deactivation
tert-Butyl 2-amino-5-fluorobenzoate -F +0.43 Moderate deactivation
tert-Butyl 2-amino-5-(4-methoxyphenyl)pent-4-enoate -OCH₃ -0.27 Activation via resonance

Table 2: NMR Chemical Shifts (δ, ppm)

Compound H-4 (ppm) H-6 (ppm) tert-Butyl (C(CH₃)₃)
This compound 8.2 8.1 1.4 (s, 9H)
tert-Butyl 2-amino-5-fluorobenzoate 7.1 6.9 1.3 (s, 9H)

Biological Activity

tert-Butyl 2-amino-5-(methylsulfonyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate core substituted with a tert-butyl group, an amino group, and a methylsulfonyl moiety. The presence of these functional groups suggests potential for various interactions with biological targets, including:

  • Hydrogen bonding : The amino group can form hydrogen bonds with biological molecules.
  • Redox reactions : The methylsulfonyl group may participate in redox reactions, influencing enzyme activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, potentially serving as a lead compound in the development of new antibiotics. The amino group enhances its ability to interact with microbial targets, which may disrupt cellular processes.

Anticancer Activity

The compound has also been studied for its anticancer properties. Its mechanism involves the modulation of apoptosis pathways in tumor cells, particularly through interactions with proteins involved in cell cycle regulation. For instance, compounds similar to this compound have been shown to reactivate p53, a crucial tumor suppressor protein that induces apoptosis in cancer cells .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Cycle Regulation : By influencing proteins such as p53, it can induce cell cycle arrest and promote apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, similar compounds have shown IC50 values indicating significant potency against prostate cancer cells .

CompoundCell LineIC50 (μM)Reference
This compoundPC3 (prostate cancer)TBD
MI-219 (similar structure)SJSA-1 (sarcoma)0.3

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicates that modifications to the benzoic acid core can significantly influence biological activity. For instance, substituents on the benzene ring can enhance potency by improving binding affinity to target proteins or altering metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2-amino-5-(methylsulfonyl)benzoate to minimize byproduct formation?

  • Methodology : Multi-step synthesis under controlled conditions (e.g., inert atmosphere, precise temperature gradients) is critical. For example, tert-butyl protection of the amino group and sulfonylation reactions require anhydrous solvents like THF or DCM. Catalysts such as DMAP or Hünig's base can improve yields in esterification steps. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended to isolate the target compound .
  • Key Parameters :

StepReactionConditionsYield Optimization
1Amino protectionBoc₂O, TEA, THF, 0°C → RTUse excess Boc₂O (1.2 eq.)
2SulfonylationMethylsulfonyl chloride, pyridine, 0°C → RTSlow addition to avoid exothermic side reactions
3DeprotectionHCl/dioxane, RTMonitor by TLC (Rf shift)

Q. How can researchers characterize tert-Butyl 2-amino-5-(methylsulfonyl)benzoate using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR data with structurally analogous compounds (e.g., tert-butyl benzoates with sulfonyl groups). The methylsulfonyl group typically appears as a singlet (~δ 3.1 ppm in ¹H NMR) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time can be cross-referenced with synthetic intermediates.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~154) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Approach : Screen against enzyme targets (e.g., kinases, proteases) or cellular models (e.g., cancer cell lines) using fluorescence-based assays or MTT viability tests. The methylsulfonyl group may enhance binding to hydrophobic pockets in proteins, as seen in factor Xa inhibitors .

Advanced Research Questions

Q. How can structural modifications of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate improve its binding affinity to therapeutic targets?

  • SAR Strategy :

  • Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzoate ring to modulate electronic properties .
  • Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins (e.g., COX-2, EGFR). Validate with SPR or ITC binding assays .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Troubleshooting :

  • Solvent Effects : Simulate NMR spectra (Gaussian, ACD/Labs) with explicit solvent models (DMSO-d6 vs. CDCl₃).
  • Conformational Analysis : Use NOESY/ROESY to identify dominant conformers in solution.
  • Crystallography : Obtain single-crystal X-ray data to validate bond angles and torsional strain .

Q. What strategies mitigate batch-to-batch variability in the synthesis of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate?

  • Process Optimization :

  • Implement PAT (Process Analytical Technology) tools (e.g., FTIR inline monitoring) during sulfonylation.
  • Design DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, stoichiometry).
  • Use QbD (Quality by Design) principles to establish a design space for robust scaling .

Q. How does the methylsulfonyl group influence the compound’s stability under physiological conditions?

  • Degradation Studies :

  • Perform accelerated stability testing (40°C/75% RH) in PBS (pH 7.4). Monitor degradation via HPLC-MS.
  • Identify hydrolysis products (e.g., free benzoic acid derivatives) and propose stabilization methods (e.g., lyophilization, PEGylation) .

Data Contradiction & Validation

Q. Why might DSC data show multiple melting points for batches of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate?

  • Analysis : Polymorphism or residual solvents (e.g., DMF, ethyl acetate) can alter thermal profiles.

  • Mitigation : Recrystallize from a binary solvent system (e.g., ethanol/water) and analyze purity via TGA .

Safety & Compliance

Q. What safety protocols are essential for handling tert-Butyl 2-amino-5-(methylsulfonyl)benzoate in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential irritancy of sulfonyl groups.
  • Store under nitrogen at -20°C to prevent hydrolysis.
  • Dispose of waste via certified chemical disposal services, adhering to EPA/DOT regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.